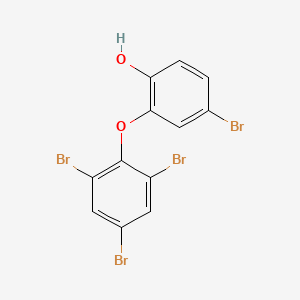
2-(2,4,5-Tribromophenoxy)-4-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,5-Tribromophenoxy)-4-bromophenol is an organic compound belonging to the class of brominated phenols It is characterized by the presence of multiple bromine atoms attached to a phenol ring, making it a highly brominated compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Tribromophenoxy)-4-bromophenol typically involves the bromination of phenol derivatives. One common method involves the reaction of 2,4,5-tribromophenol with 4-bromophenol in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective bromination of the phenol rings. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient bromination and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,5-Tribromophenoxy)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated phenols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the bromine atoms. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Phenol derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,4,5-Tribromophenoxy)-4-bromophenol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4,5-Tribromophenoxy)-4-bromophenol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Tribromo-4-(2,4,5-tribromophenoxy)benzene
- 2,2’,4,4’,5,5’-Hexabromodiphenyl Ether
- 2,2’,3,4,4’,5’-Hexabromodiphenyl Ether
Uniqueness
2-(2,4,5-Tribromophenoxy)-4-bromophenol is unique due to its specific bromination pattern and the presence of both phenol and bromophenol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its high degree of bromination also contributes to its effectiveness as a flame retardant and its potential biological activities.
Eigenschaften
Molekularformel |
C12H6Br4O2 |
|---|---|
Molekulargewicht |
501.79 g/mol |
IUPAC-Name |
4-bromo-2-(2,4,6-tribromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-2-10(17)11(5-6)18-12-8(15)3-7(14)4-9(12)16/h1-5,17H |
InChI-Schlüssel |
MXADYZJZIAGMGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2Br)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


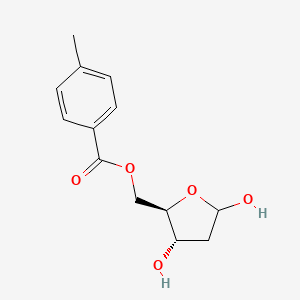
![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
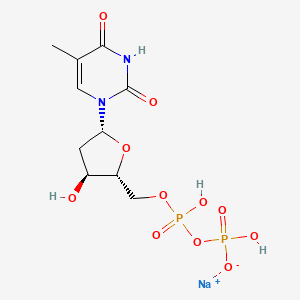
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
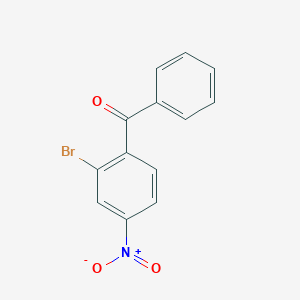
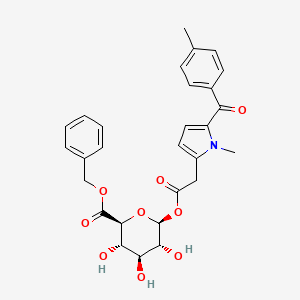
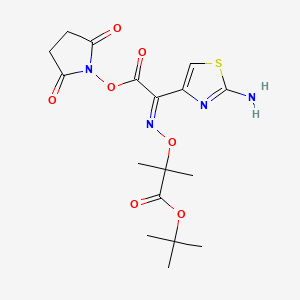
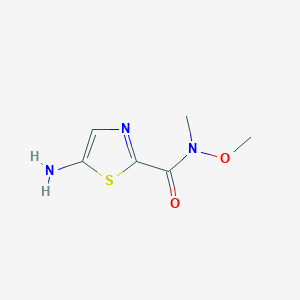


![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
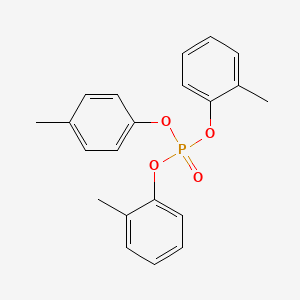
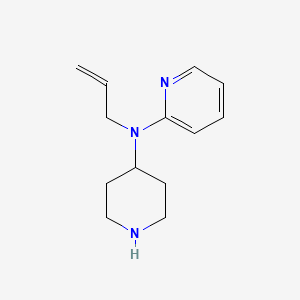
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
